molecular formula C22H19ClN4O4 B264272 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Katalognummer B264272
Molekulargewicht: 438.9 g/mol
InChI-Schlüssel: SLMPOIRKSBKAIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide, also known as CMT-3, is a synthetic compound that belongs to the class of chromone-based drugs. It has been extensively studied for its potential applications in cancer therapy due to its antitumor and antiangiogenic properties.

Wirkmechanismus

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide exerts its antitumor and antiangiogenic effects through multiple mechanisms. It inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins and are critical for tumor invasion and metastasis. 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide also inhibits the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. Additionally, 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been shown to have a low toxicity profile and does not cause significant damage to normal cells. However, it can cause mild gastrointestinal side effects, such as nausea and vomiting, in some patients. 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a short half-life and is rapidly metabolized in the liver.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide in lab experiments is its potent antitumor and antiangiogenic effects. It can be used to study the mechanisms of cancer cell growth, invasion, and metastasis. However, one limitation is that 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a short half-life and may require frequent administration in animal studies.

Zukünftige Richtungen

Future research on 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide could focus on developing more potent analogs with improved pharmacokinetic properties. Additionally, 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide could be used in combination with other anticancer drugs to enhance their efficacy. Further studies could also investigate the potential applications of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, the mechanisms underlying the mild gastrointestinal side effects of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide could be further explored to improve patient tolerability.

Synthesemethoden

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can be synthesized using a multi-step process that involves the condensation of 2-amino-4-methylphenol with ethyl acetoacetate, followed by the reaction with 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbaldehyde and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline. The final product is obtained through the acetylation of the amine group with acetic anhydride.

Wissenschaftliche Forschungsanwendungen

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide also exhibits antiangiogenic properties, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.

Eigenschaften

Produktname

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Molekularformel

C22H19ClN4O4

Molekulargewicht

438.9 g/mol

IUPAC-Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C22H19ClN4O4/c1-13-16-7-18(23)20(30-2)9-19(16)31-22(29)17(13)8-21(28)26-15-5-3-14(4-6-15)10-27-12-24-11-25-27/h3-7,9,11-12H,8,10H2,1-2H3,(H,26,28)

InChI-Schlüssel

SLMPOIRKSBKAIL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Kanonische SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.